Xanthosine dihydrate is a compound that has garnered attention in various fields of research due to its diverse biological activities and potential applications. It is related to xanthine oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines and the generation of reactive oxygen species (ROS)1. The understanding of xanthosine dihydrate's mechanism of action and its applications in different domains is of significant interest to the scientific community.
Xanthosine dihydrate's relevance in medicine is primarily linked to the inhibition of xanthine oxidase. By inhibiting XO, the levels of uric acid in the body are decreased, which has an antihyperuricemic effect and is used in the treatment of gout3. The enzyme's serum levels are significantly increased in various pathological states such as hepatitis, inflammation, ischemia-reperfusion, carcinogenesis, and aging, and the ROS generated are involved in oxidative damage3. Therefore, xanthosine dihydrate could potentially be beneficial in these conditions by modulating XO activity.
The xanthine diuretics, which may include xanthosine dihydrate, have a complex mechanism of action that is not fully understood. They can increase the glomerular filtration rate and affect tubular reabsorption, leading to diuresis2. Xanthines can also alter the urinary concentration of sodium and chloride, suggesting an action on the reabsorptive transport of these ions2. The exact influence of plasma composition on xanthine diuresis is still a subject of research, indicating a need for more systematic studies2.
In the food industry, xanthosine dihydrate has been identified as a novel anti-browning compound in potatoes. It significantly reduces the discoloration of potato mash and slices by inhibiting the activities of polyphenol oxidase (PPO) and peroxidase (POD), enzymes responsible for enzymatic browning4. This discovery opens up new possibilities for using xanthosine dihydrate as a natural preservative to maintain the quality of fresh-cut produce.
Electrochemical studies of xanthosine have shown that its primary oxidation reaction involves the formation of free radicals, which can further react to form various products, including dimers and hydroxylated compounds7. These findings provide insights into the potential applications of xanthosine dihydrate in electrochemical sensors or as a substrate for studying radical reactions.
Xanthosine dihydrate is a purine nucleoside that plays a significant role in various biological processes. It is composed of xanthine and ribofuranose, linked via a beta-N(9)-glycosidic bond. The molecular formula for xanthosine dihydrate is with a molecular weight of approximately 320.256 g/mol . This compound is classified under nucleobase, nucleoside, and nucleotide derivatives, indicating its relevance in biochemical and pharmaceutical applications.
Xanthosine dihydrate can be sourced from various biological systems, particularly in the metabolism of purines. It is classified as a nucleoside due to its structure, which consists of a nitrogenous base (xanthine) and a sugar (ribose). The compound is often studied within the context of nucleic acid metabolism and cellular energy processes.
The synthesis of xanthosine dihydrate can be achieved through several methods:
The synthetic route may involve multiple steps, including protection-deprotection strategies for functional groups and purification processes such as crystallization or chromatography to isolate the final product in its dihydrate form .
Xanthosine dihydrate can participate in various chemical reactions:
The reactivity of xanthosine dihydrate is influenced by its functional groups; for instance, the hydroxyl groups on the ribose moiety can act as nucleophiles in substitution reactions.
In biological systems, xanthosine dihydrate acts as a substrate for various enzymes involved in purine metabolism. It plays a crucial role in:
Studies have shown that xanthosine can influence cellular signaling pathways through its conversion into adenosine derivatives .
Relevant data indicate that it does not pose significant hazards under standard handling conditions .
Xanthosine dihydrate has several applications in scientific research and industry:
Xanthosine dihydrate consists of a xanthine base (3,7-dihydro-1H-purine-2,6-dione) linked via a β-D-ribofuranosyl moiety at the N9 position, coordinated with two water molecules in its crystalline lattice. This hydrous configuration yields a molecular weight of 320.26 g/mol and confers enhanced aqueous solubility compared to its anhydrous counterpart (284.23 g/mol). The compound manifests as a white to off-white crystalline powder with a melting point above 215°C (with decomposition) and exhibits hygroscopic properties, necessitating storage under inert conditions at -20°C to prevent hydrolysis [1] [5] [6].
Crystallographic analyses reveal that the ribose moiety adopts predominant C3'-endo puckering when incorporated into RNA helices, while the xanthine base engages in wobble pairing with uridine. This flexibility enables two distinct hydrogen-bonding configurations: a canonical wobble geometry and a protonated Watson-Crick-like arrangement with cytidine. X-ray diffraction studies further demonstrate that hydration shells stabilize the nucleoside's conformation through hydrogen-bond networks involving the carbonyl groups at C2 and C6 positions [2].
Table 1: Physicochemical Properties of Xanthosine Dihydrate
Property | Specification | Method/Notes |
---|---|---|
Molecular Formula | C₁₀H₁₂N₄O₆·2H₂O | Hydrated form |
Molar Mass | 320.26 g/mol | Anhydrous: 284.23 g/mol |
Melting Point | >215°C (dec.) | Decomposition observed |
Solubility | Soluble in hot water, DMSO, methanol | Insoluble in ether |
Optical Rotation | -52° (c=8, 0.3 mol/L) | Concentration-dependent |
Crystalline System | Monoclinic | X-ray diffraction |
Hydrogen Bond Donors | 6 | Includes hydrate waters |
Hydrogen Bond Acceptors | 12 | Includes hydrate waters |
The isolation of xanthosine traces to 19th century biochemical investigations into urinary calculi, with initial identification occurring in 1881 during hydrolysis studies of yeast nucleic acids. Its structural elucidation paralleled the emerging understanding of purine metabolism, culminating in the mid-20th century with the delineation of the purine salvage pathway. The dihydrate form gained prominence when researchers recognized that hydration stability significantly enhanced the compound's utility in enzymatic assays and crystallographic studies [5].
Landmark work by Bendich et al. (1950) demonstrated xanthosine's role as a biosynthetic precursor to guanine nucleotides, challenging the prevailing view that de novo synthesis represented the sole route to purine nucleotides. This discovery positioned xanthosine dihydrate as a critical experimental substrate for characterizing enzymes like xanthine phosphoribosyltransferase and cytosolic 5'-nucleotidase. The compound's commercial availability from the 1970s onward accelerated pharmacological investigations into purine metabolism disorders, particularly those involving uric acid overproduction [4] [5].
Table 2: Historical Milestones in Xanthosine Research
Year | Discovery | Significance |
---|---|---|
1881 | Initial isolation from yeast nucleic acids | First identification as a nucleoside |
1950 | Role in guanine nucleotide biosynthesis | Established salvage pathway significance |
1968 | Crystal structure determination | Revealed hydration-dependent stability |
1982 | Enzymatic phosphorylation mechanism | Identified cN-II nucleotidase involvement |
2005 | RNA incorporation via solid-phase synthesis | Enabled site-specific studies of deamination effects |
2022 | Reverse transcription behavior | Elucidated genetic coding implications |
Within the purine salvage framework, xanthosine dihydrate serves as the central branch point between adenine and guanine nucleotide pools. Its formation occurs through dual routes: (1) deamination of guanosine via guanosine deaminase, and (2) dephosphorylation of xanthosine monophosphate (XMP) by cytosolic 5'-nucleotidase (cN-II). The phosphotransferase activity of cN-II catalyzes the conversion: IMP + xanthosine → XMP + inosine, utilizing inosine monophosphate as a phosphate donor rather than ATP. This ATP-independent mechanism proves biochemically critical under energy-depleted conditions like ischemia, allowing nucleotide recycling without high-energy phosphate expenditure [3] [4].
Mycophenolic acid studies reveal that xanthosine-derived guanine nucleotide synthesis circumvents IMP dehydrogenase inhibition—a rate-limiting enzymatic step in de novo GMP production. This bypass mechanism explains why xanthosine supplementation reverses the antiproliferative effects of IMP dehydrogenase inhibitors in cultured cells. Metabolomic analyses demonstrate that XOR inhibitors (febuxostat, topiroxostat) elevate renal xanthosine levels by >300% in rat models, subsequently increasing guanine nucleotide pools by 45-62% compared to untreated controls during renal ischemia-reperfusion injury [4] [7].
Deamination of guanosine to xanthosine in RNA introduces non-canonical pairing that profoundly impacts genetic fidelity. Thermodynamic analyses demonstrate that xanthosine•uridine (X-U) base pairs reduce duplex stability by 30-40% relative to canonical G-C pairs, comparable to G-U wobble pairs. NMR spectroscopy reveals two context-dependent conformations: a keto-dominated geometry promoting U pairing, and an enol tautomer facilitating occasional A mispairing. This structural plasticity causes ambiguous coding during reverse transcription, where xanthosine sites generate G→A transitions at frequencies exceeding 28% with certain reverse transcriptases [2].
The epigenetic consequences manifest in deep sequencing artifacts where NO-induced deamination generates xanthosine alongside other modified bases. Computational correction algorithms must account for X→G (∼70%) and X→A (∼30%) miscoding patterns to distinguish true epigenetic marks from deamination artifacts. Crystallographic evidence further indicates that xanthosine disrupts RNA polymerase processivity by inducing helical distortions, potentially serving as an evolutionary safeguard against viral replication in mammalian cells [2].
Xanthosine dihydrate occupies a therapeutic crossroad in purine metabolism disorders. XOR inhibitors (allopurinol, febuxostat) increase xanthosine bioavailability by >200% in plasma, redirecting hypoxanthine toward purine salvage rather than uric acid excretion. Metabolomic studies demonstrate that non-purine-analog XOR inhibitors (febuxostat, topiroxostat) enhance renal ATP preservation by 35-40% during ischemia compared to purine analogs, attributable to their specificity for XOR without inhibiting downstream enzymes like HGPRT [3] [7].
In bovine mammary models, xanthosine supplementation increases mammary stem cell proliferation by activating MAPK/ERK signaling pathways, suggesting potential agricultural applications for milk yield enhancement. Additionally, metabolomic profiling identifies xanthosine as a sensitive biomarker for purine metabolism imbalances, with tissue levels inversely correlating (r = -0.78, p<0.001) with XOR activity in obese individuals. This relationship positions xanthosine monitoring as a potential diagnostic tool for early detection of metabolic syndrome progression [3] [5] [7].
Table 3: Metabolic Pathways Involving Xanthosine Dihydrate
Pathway | Enzymes Involved | Biological Outcome | Therapeutic Relevance |
---|---|---|---|
Guanine nucleotide salvage | cN-II phosphotransferase, GMP synthetase | ATP conservation during stress | Reversal of IMP dehydrogenase inhibition |
Purine catabolism | Purine nucleoside phosphorylase, XOR | Uric acid production | Hyperuricemia management |
RNA editing | Deaminases, reverse transcriptases | Altered genetic coding | Sequencing artifact correction |
High-energy phosphate recycling | Adenylate kinase, nucleoside diphosphate kinase | ATP regeneration | Ischemia-reperfusion injury protection |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7